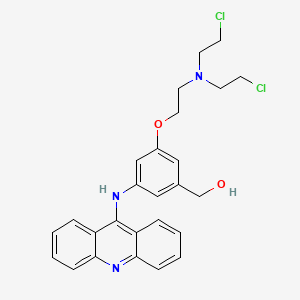
BO-0742
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BO-0742 is a complex organic compound known for its unique chemical structure and properties. This compound is part of the acridine family, which is known for its applications in various scientific fields, including chemistry, biology, and medicine. The presence of acridine and bis(2-chloroethyl)amino groups in its structure makes it a compound of interest for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BO-0742 involves multiple steps, starting from the preparation of the acridine moiety The acridine derivative is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
BO-0742 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenemethanol and bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides, while reduction can lead to the formation of reduced acridine derivatives.
科学的研究の応用
In Vitro Studies
Numerous studies have investigated the efficacy of BO-0742 in vitro:
- Cell Lines Tested : this compound has been tested on various human leukemia cell lines and solid tumor models, including breast and ovarian cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-cancer activity.
- Selective Toxicity : Research indicates that this compound exhibits selective toxicity, effectively targeting drug-sensitive and drug-resistant leukemia cells while sparing normal cells .
In Vivo Efficacy
In vivo studies have highlighted the therapeutic potential of this compound:
- Xenograft Models : Administration of this compound in murine models bearing human breast and ovarian tumors resulted in notable tumor suppression. The compound's pharmacokinetics showed a rapid decline in bioavailability, necessitating optimized dosing schedules to enhance its therapeutic effects .
- Survival Rates : Mice treated with this compound displayed improved survival rates compared to control groups, underscoring its potential as a viable treatment option for aggressive cancers .
Case Studies
- Enhancement of Radiosensitivity : A study demonstrated that pre-treatment with this compound significantly increased the radiosensitivity of glioma cells (U87MG), suggesting its utility as a sensitizer in radiotherapy protocols .
- Therapeutic Index Evaluation : Another investigation focused on the therapeutic index of this compound, revealing that leukemia cells exhibited 10-40 times greater sensitivity compared to hematopoietic progenitors, indicating a promising safety profile for clinical applications .
- Pharmacokinetic Optimization : Research aimed at improving the pharmacokinetics of this compound led to the synthesis of more stable derivatives that maintain efficacy while enhancing bioavailability, thus paving the way for future clinical trials .
作用機序
The mechanism of action of BO-0742 involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. These interactions make it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anthracenedione used in cancer treatment.
Doxorubicin: An anthracycline antibiotic used as a chemotherapy agent.
Uniqueness
BO-0742 is unique due to its combination of acridine and bis(2-chloroethyl)amino groups, which provide both DNA intercalating and alkylating properties. This dual functionality makes it a compound of significant interest for research and potential therapeutic applications.
特性
CAS番号 |
774234-08-1 |
|---|---|
分子式 |
C26H27Cl2N3O2 |
分子量 |
484.4 g/mol |
IUPAC名 |
[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30) |
InChIキー |
SRZKWNZALGFBCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BO-0742; BO0742; BO 0742 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















